5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Structure: It consists of a pyrrolopyrazole core fused with three aromatic rings (bromophenyl, dimethoxyphenyl, and ethoxyphenyl).
Preparation Methods
Synthetic Routes:
-
Heterocyclization Approach
- A common synthetic route involves the heterocyclization of appropriate precursors. For example, starting from 4-bromobenzaldehyde, 3,4-dimethoxybenzaldehyde, and 4-ethoxybenzaldehyde, one can construct the pyrrolopyrazole ring system.
- Cyclization can occur via a multistep process involving condensation, cyclization, and reduction steps.
-
Industrial Production
- Industrial-scale synthesis typically employs more efficient methods, such as microwave-assisted reactions or flow chemistry.
- Catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions at the methoxy groups or the ethoxy group.
Reduction: Reduction of the pyrrolopyrazole ring could yield the corresponding dihydropyrrolopyrazole.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents:
Bromination: N-bromosuccinimide (NBS) or bromine.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:
- Reduction yields the dihydropyrrolopyrazole.
- Substitution at the bromine position leads to diverse derivatives.
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Evaluated for drug development.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- Molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Its fused pyrrolopyrazole structure sets it apart.
Similar Compounds: Related compounds include other pyrrolopyrazoles and heterocycles.
Properties
CAS No. |
834903-45-6 |
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Molecular Formula |
C27H24BrN3O4 |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H24BrN3O4/c1-4-35-20-12-5-16(6-13-20)24-23-25(30-29-24)27(32)31(19-10-8-18(28)9-11-19)26(23)17-7-14-21(33-2)22(15-17)34-3/h5-15,26H,4H2,1-3H3,(H,29,30) |
InChI Key |
VMZKVRJBVGZVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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